![molecular formula C18H15ClF3N3O2S2 B2804193 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252859-88-3](/img/structure/B2804193.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
The compound contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a thieno[3,2-d]pyrimidin-2-yl group, and an acetamide group. The trifluoromethyl group is often used in medicinal chemistry due to its ability to modify the chemical properties of molecules, such as lipophilicity, metabolic stability, and bioavailability . The thieno[3,2-d]pyrimidin-2-yl group is a heterocyclic compound that is often found in various pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. For example, the trifluoromethyl group is generally stable under both acidic and basic conditions, but can undergo reactions with certain nucleophiles .Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential of thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, in the field of cancer treatment. These compounds exhibited significant antitumor activity against several human cancer cell lines, suggesting their potential as effective cancer therapeutics (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Thieno[3,2-d]pyrimidine derivatives have shown promising antimicrobial activities. For instance, certain derivatives have been effective against both Gram-negative and Gram-positive bacteria, as well as displaying significant antifungal activity. This underscores their potential as broad-spectrum antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Fluorescence Binding Studies
The interaction of pyrimidinyl derivatives with biological molecules like bovine serum albumin has been investigated, providing insights into their potential biological applications. These studies are crucial for understanding the pharmacokinetics and dynamics of such compounds in biological systems (Meng et al., 2012).
Quantum Computational Analysis
Detailed quantum computational analyses of molecules structurally similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been conducted. This includes studying their vibrational signatures and molecular interactions, which is fundamental for designing drugs with targeted properties (Jenepha Mary, Pradhan, & James, 2022).
Drug Likeness and Molecular Docking
The pharmacokinetic properties and molecular docking studies of similar compounds have been carried out to evaluate their drug likeness and potential as pharmaceutical agents. Such studies are critical in the early stages of drug development (S. Mary et al., 2020).
Future Directions
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2S2/c1-2-6-25-16(27)15-13(5-7-28-15)24-17(25)29-9-14(26)23-10-3-4-12(19)11(8-10)18(20,21)22/h3-5,7-8H,2,6,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPUWBLBNLASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
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